Amidoxime Zinc-Binding Group Confers Submicromolar HDAC Inhibitory Potency with Enhancement Over Hydroxamate Bioisosteres
The N′-hydroxybenzimidamide (amidoxime) moiety present in CAS 1255791-18-4 functions as a zinc-chelating pharmacophore and bioisostere of hydroxamic acid [1]. In a direct comparative study of amidoxime-class HDAC inhibitors versus corresponding hydroxamates, the amidoxime series demonstrated submicromolar HDAC inhibitory activity with a noteworthy enhancement over the hydroxamate comparators [1]. This differentiation arises because the amidoxime group offers a distinct zinc-coordination geometry while potentially improving metabolic stability and reducing the off-target liability often associated with the hydroxamic acid warhead .
| Evidence Dimension | HDAC inhibitory potency (class-level comparison of amidoxime vs. hydroxamate zinc-binding groups) |
|---|---|
| Target Compound Data | Amidoxime scaffold: submicromolar HDAC IC₅₀ (exact value for CAS 1255791-18-4 not yet reported in peer-reviewed literature; class-level inference based on structurally related amidoximes) |
| Comparator Or Baseline | Hydroxamate-based HDAC inhibitors (e.g., SAHA/Vorinostat): typical HDAC IC₅₀ in low nanomolar to low micromolar range; amidoxime class demonstrates noteworthy enhancement |
| Quantified Difference | Noteworthy enhancement of amidoxime series over hydroxamate comparators (qualitative class-level observation); quantitative head-to-head data for CAS 1255791-18-4 not yet published |
| Conditions | In vitro HDAC enzymatic inhibition assay (class-level evidence from Jiao et al. 2016); direct data for the specific compound pending |
Why This Matters
The amidoxime zinc-binding group provides a differentiated pharmacological profile compared to the widely used hydroxamic acid warhead, offering potential advantages in metabolic stability and intellectual property novelty for HDAC-targeted probe discovery.
- [1] Jiao, P.; Jin, P.; Li, C.; et al. Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors for cancer therapy. Bioorg. Med. Chem. Lett. 2016, 26 (19), 4679–4683. View Source
